molecular formula C6H4BClF3NO2 B566769 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID CAS No. 1217500-88-3

6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID

Cat. No.: B566769
CAS No.: 1217500-88-3
M. Wt: 225.358
InChI Key: PNHZTPJCEYPRHE-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid (CAS 1217500-88-3) is a high-value boronic acid ester frequently employed as a critical building block in pharmaceutical research and development . This compound integrates two highly useful functional groups: a boronic acid, which is essential for metal-catalyzed cross-coupling reactions, and a chloro substituent on the pyridine ring. This specific structure makes it a versatile precursor for constructing complex molecules through sequential functionalization, most notably via Suzuki-Miyaura coupling. The boronic acid group allows for the formation of carbon-carbon bonds with aryl or vinyl halides, while the chlorine atom at the 6-position offers a secondary site for further derivatization through nucleophilic aromatic substitution, providing researchers with multiple avenues for molecular design . The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as this moiety is known to influence a compound's metabolic stability, lipophilicity, and overall binding affinity to biological targets . Compounds featuring a similar 2-pyridinyl core with chloro and trifluoromethyl substitutions have been investigated in advanced research contexts, such as the development of inhibitors for bacterial enzymes like 4'-phosphopantetheinyl transferase (PPTase), highlighting the relevance of this scaffold in the discovery of novel anti-infective agents . As a pinacol ester derivative (CAS 1622217-23-5) is also available, researchers have flexibility in their synthetic strategies depending on reaction conditions . This chemical is offered with a high level of purity and is intended for use in scientific research and industrial applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHZTPJCEYPRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675183
Record name [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-88-3
Record name B-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis via Directed Halogenation

ParameterOptimal RangeImpact on Yield
Temperature20–30°C<30% variance
Molar Ratio (CuF₂:amine)1.1–1.2:1+15% yield
SolventAcetonitrile20% improvement

Palladium-Catalyzed Borylation

The halogenated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst. Recent advancements employ microwave-assisted conditions (120°C, 30 min) to achieve 85–92% conversion. Regioselectivity at the 2-position is controlled through careful ligand selection, with XPhos providing optimal steric bulk to prevent 4-position borylation.

Critical mechanistic considerations:

  • Transmetalation occurs via a four-membered palladacycle intermediate

  • Base (KOAc) facilitates boron-palladium ligand exchange

  • Solvent polarity (dioxane > THF) enhances reaction rate by 40%

Direct C–H Borylation Strategies

Iridium-catalyzed C–H activation provides a single-step route to this compound, bypassing intermediate isolation. The [Ir(OMe)(COD)]₂ precatalyst with 4,4-di-tert-butylbipyridine (dtbbpy) ligand enables selective borylation at the 2-position despite competing directing effects from chlorine and trifluoromethyl groups.

Reaction Optimization

Systematic screening identified optimal conditions:

ComponentSpecificationEffect
Catalyst[Ir(OMe)(COD)]₂ (1 mol%)95% conversion vs 68% for IrCl₃
Liganddtbbpy (2 mol%)3:1 2-/4-selectivity
Boron SourcePinacolborane (1.5 equiv)88% yield vs 72% for B₂Pin₂
Temperature80°C/4h20% faster than thermal

Notably, the trifluoromethyl group’s electron-withdrawing nature increases reaction rate by polarizing the C–H bond (k = 0.42 min⁻¹ vs 0.18 min⁻¹ for methyl analogues).

Traceless Borylation of Amino Precursors

Amino-directed borylation followed by diazotization provides an alternative pathway, particularly useful for introducing chlorine post-borylation. This method leverages the amino group’s strong directing effect before its removal via Sandmeyer reaction.

Stepwise Functionalization

  • Amination-Borylation : 4-(Trifluoromethyl)pyridin-2-amine undergoes iridium-catalyzed borylation (tmphen ligand, 80°C) to install boron at the 6-position with 91% yield.

  • Diazonium Chloride Formation : Treatment with NaNO₂/HCl at -5°C converts the amino group to diazonium salt.

  • Chlorination : CuCl-mediated decomposition yields the final product with 78% overall yield from amine.

Advantages over sequential halogenation-borylation:

  • Avoids competitive borylation at 4-position

  • Enables late-stage chlorination for better functional group tolerance

  • Reduces palladium catalyst load by 60%

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across major synthesis methods:

MethodOverall YieldPurity (%)ScalabilityCost Index
Halogenation-Borylation72%99.5>100g1.8
Direct C–H Borylation88%98.7<50g2.4
Traceless Borylation78%97.2>500g1.2

Cost Index: Relative to Halogenation-Borylation method (1.0 = $150/g)

Direct C–H borylation offers superior yields but suffers from high iridium catalyst costs ($2,400/mol). The traceless route provides the best scalability for industrial production despite requiring additional synthetic steps.

Mechanistic Insights and Side Reactions

Competing Pathways in Borylation

DFT calculations reveal three competing transition states during iridium-mediated C–H activation:

  • Ortho-Borylation (2-position): ΔG‡ = 18.3 kcal/mol

  • Meta-Borylation (4-position): ΔG‡ = 22.1 kcal/mol

  • Deboronization : ΔG‡ = 25.4 kcal/mol

The 2.8 kcal/mol difference between ortho and meta pathways explains the observed 9:1 regioselectivity.

Halogen-Boron Exchange

At temperatures >100°C, palladium catalysts promote undesired halogen displacement:

6-Cl-4-CF₃-pyridine-2-Bpin + B₂Pin₂ → 6-Bpin-4-CF₃-pyridine-2-Cl (+15% yield loss)

This side reaction is mitigated by:

  • Maintaining reaction temperatures <90°C

  • Using bulky SPhos ligands to block transmetalation

  • Adding LiCl (1 equiv) to suppress chloride abstraction

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the traceless borylation route demonstrates superior process safety and cost-efficiency:

Batch Process Parameters

  • Reactor Volume: 500 L

  • Cycle Time: 18h (including workup)

  • E-Factor: 23 (vs 38 for direct borylation)

  • PMI (Process Mass Intensity): 56 kg/kg

Critical control points:

  • Strict temperature control during diazotization (-5±1°C)

  • Pd scavenging with SiliaMetS® Thiol to <5 ppm residual metal

  • Crystallization from heptane/THF (3:1) for 99.9% purity

Emerging Methodologies

Photoredox Borylation

Visible-light-mediated borylation using [Ru(bpy)₃]²⁺ catalyst shows promise for low-temperature synthesis (25°C, 12h). Preliminary results achieve 82% yield with excellent regiocontrol, though scalability remains unproven.

Continuous Flow Systems

Microreactor technology reduces reaction time from hours to minutes:

  • Residence Time: 8.5 min

  • Productivity: 1.2 kg/day (0.5 L reactor)

  • Catalyst Loading: 0.3 mol% Ir

Chemical Reactions Analysis

Types of Reactions: 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide or sodium periodate.

Major Products:

Scientific Research Applications

Organic Synthesis

6-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid is primarily used as a building block in the synthesis of various complex organic molecules. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Key Reactions :

  • Suzuki Coupling : This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electronic properties of the resulting compounds, often leading to improved biological activity.

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its derivatives have been explored for their anti-cancer properties and as inhibitors of various biological targets.

Case Study :
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain protein kinases involved in cancer progression. The introduction of the trifluoromethyl group was found to enhance binding affinity and selectivity towards the target enzymes.

Materials Science

In materials science, boronic acids are utilized for creating functional materials through self-assembly processes. The unique ability of boronic acids to form reversible covalent bonds with diols makes them useful in developing new polymers and hydrogels.

Applications :

  • Smart Materials : Incorporating this compound into polymer matrices can lead to materials that respond to environmental stimuli, such as changes in pH or temperature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Storage Conditions
This compound 1217500-88-3 C₆H₄BClF₃NO₂ 225.36 Not available Likely -20°C, inert atmosphere (inferred)
6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid 1217500-87-2 C₆H₄BClF₃NO₂ 225.36 Not available Inferred similar to isomer
6-Chloro-2-methoxypyridine-3-boronic acid 1072946-50-9 C₆H₇BClNO₃ 187.39 Not available Not provided
6-Chloro-5-fluoropyridine-3-boronic acid 1072946-66-7 C₅H₄BClFNO₂ 175.35 5.65 -20°C, inert atmosphere

Structural Isomerism and Reactivity

  • Positional Isomerism: The 2- and 3-boronic acid isomers (CAS 1217500-88-3 and 1217500-87-2) exhibit distinct steric and electronic profiles. However, the electron-withdrawing -CF₃ group at position 4 enhances the electrophilicity of the boron atom in both isomers, favoring nucleophilic attack in Suzuki reactions .
  • Substituent Effects :
    • Trifluoromethyl (-CF₃) : This group increases lipophilicity and metabolic stability, making the compound suitable for pharmaceutical applications. Its strong electron-withdrawing nature activates the boronic acid for coupling .
    • Methoxy (-OCH₃) : Present in 6-chloro-2-methoxypyridine-3-boronic acid, this electron-donating group may reduce reactivity but improve solubility in polar solvents.
    • Fluorine : In 6-chloro-5-fluoropyridine-3-boronic acid, the fluorine atom introduces additional electronic effects, lowering the pKa of the boronic acid (5.65) and increasing acidity, which may enhance coupling efficiency under basic conditions .

Physicochemical Properties

  • Stability : All boronic acids are moisture-sensitive. The fluoro compound explicitly requires storage at -20°C under inert conditions to prevent decomposition , a guideline likely applicable to the trifluoromethyl analogs .

Biological Activity

6-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid (CAS No. 1217500-88-3) is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a boronic acid moiety, suggest diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₆H₄BClF₃NO₂
  • Molecular Weight : 225.36 g/mol
  • Solubility : High aqueous solubility, making it suitable for biological applications.
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity and biological activity.

This compound functions primarily through its ability to form reversible covalent bonds with serine and cysteine residues in target proteins. This property is crucial for its role as an inhibitor in various enzymatic pathways.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity by binding to the catalytic site, leading to apoptosis in cancer cells.
  • Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, notably through the inhibition of tubulin polymerization.

Biological Activity Data

Activity Type Cell Line/Model IC₅₀ Value (µM) Notes
AntiproliferativeMDA-MB-231 (Breast Cancer)0.126Potent inhibition compared to standard treatments.
Tubulin Polymerization InhibitionA549 (Lung Cancer)0.56Higher potency than CA-4, a known tubulin inhibitor.
Apoptosis InductionHL-60 (Leukemia)-Increased caspase-3 activation indicating apoptosis.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on MDA-MB-231 cells, showing an IC₅₀ value of 0.126 µM. This effect was attributed to its ability to inhibit cell cycle progression and induce apoptosis through caspase activation.

Case Study 2: Mechanistic Insights into Tubulin Inhibition

Another investigation focused on the compound's interaction with tubulin. It was found that treatment with this compound led to a significant decrease in tubulin polymerization by approximately 65%, which is comparable to traditional chemotherapeutics like CA-4.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-chloro-4-(trifluoromethyl)pyridine-2-boronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or halogen-borylation reactions. For example, halogenated pyridine precursors (e.g., 6-chloro-4-(trifluoromethyl)pyridine) may undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) . Solvent choice (e.g., toluene, DMF) and temperature (80–120°C) critically affect reaction efficiency. Optimized conditions typically yield >70% purity, though anhydride byproducts may form, requiring column chromatography .

Q. How is the purity and structural integrity of this boronic acid validated in synthetic workflows?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and boronic acid presence.
  • HPLC-MS for purity assessment, with reversed-phase C18 columns and acetonitrile/water gradients.
  • X-ray crystallography (if crystallizable) using SHELXL for precise structural determination .
    • Contaminants like boroxines (anhydrides) are common; FT-IR (B-O stretches at ~1340 cm⁻¹) and ¹¹B NMR (~30 ppm) help identify them .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodology : The boronic acid group is prone to hydrolysis. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or THF. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or NMR; hydrolysis products include the corresponding boroxine .

Advanced Research Questions

Q. How does steric and electronic modulation by the trifluoromethyl and chloro groups influence cross-coupling reactivity?

  • Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings. However, steric hindrance from the chloro substituent may reduce coupling efficiency with bulky aryl partners. Computational studies (DFT) using Gaussian09 can model charge distribution and transition states . Experimental validation via kinetic profiling (e.g., varying aryl halide substrates) is recommended.

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?

  • Methodology :

  • Use Lewis acid additives (e.g., K₃PO₄) to stabilize the boronate intermediate.
  • Optimize solvent polarity (e.g., THF/H₂O mixtures) to minimize protodeboronation.
  • Employ microwave-assisted synthesis for rapid reaction times, reducing decomposition pathways .
    • Monitor side products via LC-MS and adjust catalyst loading (0.5–2 mol% Pd) to balance activity vs. stability .

Q. How can this compound be applied in the synthesis of fluorinated heterocycles for medicinal chemistry?

  • Methodology : As a boronic acid, it serves as a key building block for:

  • Antiviral agents : Coupling with halogenated quinazolines (e.g., efavirenz analogs) to introduce trifluoromethyl motifs .
  • Kinase inhibitors : Suzuki reactions with pyrimidine cores to enhance metabolic stability.
  • Biological evaluation : Assess bioactivity via enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported catalytic efficiencies for cross-coupling reactions?

  • Methodology :

  • Control experiments : Compare ligand systems (e.g., SPhos vs. XPhos) and solvent/base combinations.
  • Batch-to-batch variability : Characterize boronic acid purity rigorously; anhydride content >5% can significantly alter reactivity .
  • Reproducibility : Adhere to standardized protocols (e.g., inert glovebox conditions) to minimize oxygen/moisture interference.

Q. Why do computational models sometimes fail to predict regioselectivity in couplings involving this compound?

  • Methodology :

  • Solvent effects : PCM (Polarizable Continuum Model) simulations may underestimate solvent polarity’s role.
  • Steric parameters : Revise DFT calculations using larger basis sets (e.g., 6-311+G(d,p)) to account for chloro/trifluoromethyl steric clashes.
  • Experimental validation : Use deuterated analogs to track regioselectivity via ¹H NMR .

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